3'-Thymidylic acid

CAS No.: 2642-43-5

Cat. No.: VC3827764

Molecular Formula: C10H15N2O8P

Molecular Weight: 322.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2642-43-5 |

|---|---|

| Molecular Formula | C10H15N2O8P |

| Molecular Weight | 322.21 g/mol |

| IUPAC Name | [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |

| Standard InChI | InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |

| Standard InChI Key | XXYIANZGUOSQHY-XLPZGREQSA-N |

| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O |

| SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

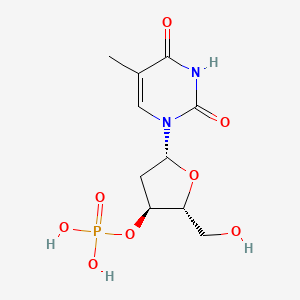

3'-Thymidylic acid belongs to the class of pyrimidine 2'-deoxyribonucleoside monophosphates, distinguished by its 3'-phosphorylated deoxyribose backbone. The IUPAC name, [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate, reflects its stereochemical configuration and functional groups . The thymine base () is methylated at the 5-position, while the deoxyribose sugar lacks a hydroxyl group at the 2'-position, a hallmark of DNA nucleotides .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 322.21 g/mol | |

| CAS Registry Number | 2642-43-5 | |

| pKa (Phosphate Group) | ~1.5 (first dissociation) | |

| Solubility | Water-soluble |

The phosphate group confers a negative charge at physiological pH, enabling interactions with magnesium ions and proteins during DNA replication .

Synthesis of 3'-Thymidylic Acid and Oligonucleotides

Solution-Phase Phosphotriester Method

Early synthetic routes employed the modified triester approach, leveraging cyanoethyl-protected intermediates to assemble oligonucleotides. Sood and Narang (1977) achieved poly-thymidylic acid (T₃₈) in 50% yield by sequentially coupling thymidine 3'-monophosphate blocks using anhydrous triethylamine-pyridine for deprotection . Critical to this method was the in situ removal of unreacted 5'-hydroxyl oligonucleotides via bis(triazolyl)-p-chlorophenyl phosphate, minimizing purification steps .

Solid-Phase Block Coupling

Miyoshi et al. (1980) advanced solid-phase synthesis using polyacrylamide supports functionalized with 5'-O-dimethoxytrityl thymidine . By coupling di- and tri-thymidylic acid blocks (3'-phosphodiesters) with TPST (2,4,6-triisopropylbenzenesulfonyl chloride), they synthesized tridecamers (T₁₃) and nonadecamers (T₁₉) in high yields (~70–80%) . High-performance liquid chromatography (HPLC) on Permaphase AAX enabled efficient isolation of products, demonstrating the scalability of this approach .

Biological Role and Metabolic Pathways

DNA Biosynthesis

As a precursor to thymidine triphosphate (dTTP), 3'-thymidylic acid is phosphorylated by thymidylate kinase to form thymidine diphosphate (dTDP), which is further phosphorylated to dTTP for incorporation into DNA . This pathway is tightly regulated to maintain genomic stability, with imbalances linked to mutagenesis and cancer .

Enzymatic Interactions

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction dependent on ,-methylene tetrahydrofolate as a methyl donor . Inhibitors of this enzyme, such as 5-fluorouracil, are widely used in chemotherapy, underscoring the therapeutic relevance of thymidylate metabolism .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 260 nm is the gold standard for purity assessment. Miyoshi et al. employed Permaphase AAX columns to resolve oligothymidylic acids up to 19-mer lengths, achieving baseline separation with acetonitrile gradients .

Mass Spectrometry

Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) provide accurate molecular weight confirmation. For 3'-thymidylic acid, ESI-MS in negative mode yields a predominant [M–H]⁻ ion at m/z 321.1 .

Table 2: Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 1.79 (s, 3H, CH₃), δ 6.20 (d, J=6.5 Hz, H1') | |

| NMR | δ -0.5 ppm (phosphate) | |

| UV-Vis | λₘₐₓ = 267 nm (ε = 9,600 M⁻¹cm⁻¹) |

Applications in Molecular Biology and Medicine

Oligonucleotide Synthesis

3'-Thymidylic acid serves as a building block for synthesizing homopolymeric thymidine sequences, which are essential for PCR primers, cloning vectors, and fluorescence in situ hybridization (FISH) probes . The solid-phase method’s scalability supports industrial production of gene fragments .

Pharmacological Relevance

As a metabolic intermediate, 3'-thymidylic acid is a biomarker for evaluating thymidylate synthase inhibition in cancer patients. Monitoring its levels in serum helps optimize 5-fluorouracil dosing regimens to minimize toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume